molecular formula C16H21NO4 B6664194 2-[3-(4-Methoxypiperidin-1-yl)-3-oxopropyl]benzoic acid

2-[3-(4-Methoxypiperidin-1-yl)-3-oxopropyl]benzoic acid

Cat. No.: B6664194
M. Wt: 291.34 g/mol
InChI Key: LCAMUXKKKDFWBE-UHFFFAOYSA-N
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Description

2-[3-(4-Methoxypiperidin-1-yl)-3-oxopropyl]benzoic acid is an organic compound that features a benzoic acid moiety linked to a piperidine ring via a propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-(4-Methoxypiperidin-1-yl)-3-oxopropyl]benzoic acid typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 4-methoxyaniline and a suitable aldehyde or ketone.

    Linking the Piperidine to the Benzoic Acid: The piperidine derivative is then reacted with a benzoic acid derivative through a condensation reaction, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Catalysts and solvents are chosen to maximize yield and minimize waste.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group in the propyl chain, converting it to an alcohol.

    Substitution: The methoxy group on the piperidine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Alcohol derivatives of the propyl chain.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

2-[3-(4-Methoxypiperidin-1-yl)-3-oxopropyl]benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a drug candidate due to its structural features that may interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[3-(4-Methoxypiperidin-1-yl)-3-oxopropyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and benzoic acid moiety can bind to active sites, modulating the activity of the target. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

    2-[3-(4-Methoxypiperidin-1-yl)-3-oxopropyl]benzoic acid: Unique due to its specific substitution pattern and functional groups.

    2-[3-(4-Hydroxypiperidin-1-yl)-3-oxopropyl]benzoic acid: Similar structure but with a hydroxyl group instead of a methoxy group.

    2-[3-(4-Methylpiperidin-1-yl)-3-oxopropyl]benzoic acid: Similar structure but with a methyl group instead of a methoxy group.

Uniqueness: The presence of the methoxy group on the piperidine ring in this compound imparts unique electronic and steric properties, influencing its reactivity and interactions with biological targets.

Properties

IUPAC Name

2-[3-(4-methoxypiperidin-1-yl)-3-oxopropyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-21-13-8-10-17(11-9-13)15(18)7-6-12-4-2-3-5-14(12)16(19)20/h2-5,13H,6-11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCAMUXKKKDFWBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C(=O)CCC2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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